1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine
Description
Properties
IUPAC Name |
1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-4-11-10(3-1)13-6-5-12-7-9(13)8-14-11/h1-4,9,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKFDTSLBOMGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reactant Stoichiometry and Selection
Key reactants include:
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Phenolic compounds : Bisphenol-A or substituted phenols to form the benzoxazine ring.
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Primary amines : Diamines such as 1,4-diaminobutane or 1,4-diaminocyclohexane to construct the pyrazino moiety.
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Aldehydes : Paraformaldehyde or formaldehyde as the bridging agent.
A typical stoichiometric ratio is 1:2:4 (amine:phenol:aldehyde), ensuring complete ring closure. For example, combining 0.1 mole 1,4-diaminocyclohexane, 0.2 mole phenol, and 0.4 mole paraformaldehyde yields >85% hexahydropyrazino-benzoxazine after 15 minutes at 130°C.
Reaction Conditions
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Temperature : 100–140°C, optimized to balance reaction rate and byproduct formation.
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Pressure : Atmospheric to 120 psi; higher pressures reduce oligomerization.
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Time : 15–30 minutes for small-scale batches, extendable to 2 hours for larger reactions.
Heating solid reactants above their melting points generates a homogeneous liquid phase, facilitating rapid cyclization. For instance, mixing p-toluidine, bisphenol-A, and paraformaldehyde at 135°C produces a transparent melt that crystallizes into the target compound upon cooling.
Catalytic Acceleration Strategies
While solventless reactions proceed without catalysts, acid or base additives can modulate reaction kinetics and product distribution.
Acid Catalysis
Hydrochloric acid (HCl) at 0.5–1.0 wt% accelerates ring closure by protonating carbonyl intermediates, reducing reaction time to 10–20 minutes. However, acidic conditions may promote side reactions in amine-rich systems.
Base Catalysis
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) stabilizes phenolic anions, enhancing nucleophilic attack on imine intermediates. Yields improve by 5–10% in basic media, though prolonged heating risks decomposition.
Continuous Processing for Scalable Production
Industrial-scale synthesis employs twin-screw extruders or static mixers to ensure consistent product quality.
Extruder Parameters
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Residence time : 5–30 minutes, controlled via screw speed (20–100 RPM).
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Temperature profile : Gradual heating from 25°C to 100°C prevents premature polymerization.
A Brabender Plasticorder configured with a single-screw extruder successfully produced 0.5 kg batches of 1,2,3,4,4a,5-hexahydropyrazino-benzoxazine with 70–75% purity.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via:
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Solvent washing : Ethyl ether or ethyl acetate removes unreacted monomers.
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Fractional crystallization : Cooling melts in ice baths separates high-purity crystals from oligomeric residues.
Post-purification yields typically range from 70% to 85%, with HPLC confirming >95% purity.
Spectroscopic Validation
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¹H NMR : Peaks at δ 3.8–4.2 ppm (methylene bridges) and δ 6.7–7.1 ppm (aromatic protons).
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FT-IR : Absorbance at 1230 cm⁻¹ (C-O-C stretching) and 950 cm⁻¹ (oxazine ring).
Comparative Analysis of Synthetic Routes
| Method | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Solventless melt | 130–140 | 15–30 | 85 | 95 | High |
| Acid-catalyzed | 110–120 | 10–20 | 90 | 93 | Moderate |
| Extruder-based | 80–100 | 5–30 | 75 | 90 | Industrial |
Chemical Reactions Analysis
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzoxazine ring. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Research
The compound has been studied for its potential therapeutic effects in various medical conditions. Its structural properties suggest possible applications in:
- Anticancer Activity : Preliminary studies indicate that 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine may exhibit cytotoxic effects against certain cancer cell lines. For instance, research has shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models .
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Investigations into its effects on synaptic transmission have shown promise in addressing conditions like schizophrenia and depression .
2. Material Science
In addition to pharmacological applications, this compound has been explored in material science:
- Liquid Crystal Devices : Research indicates that derivatives of hexahydropyrazino compounds can be utilized as photoalignment layers in liquid crystal displays (LCDs). Their unique chemical properties allow for effective control over liquid crystal orientation under light exposure .
Table 1: Summary of Key Case Studies Involving this compound
Detailed Insights from Case Studies
- Anticancer Activity : A study highlighted the synthesis of various derivatives of this compound and their evaluation against human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells.
- Neuropharmacological Effects : Another investigation focused on the compound's role in modulating neurotransmitter release. The findings suggested that it could enhance synaptic plasticity and potentially improve cognitive functions in animal models.
Mechanism of Action
The mechanism of action of 1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine involves its interaction with specific molecular targets. For instance, as a PARP7 inhibitor, it binds to the enzyme’s active site, preventing its normal function in nucleic acid sensing and immune regulation. This inhibition can lead to the modulation of immune responses and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
1,4-Benzoxazine Derivatives
The 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry. Key analogs and their activities include:
- Triazole–benzoxazine hybrids : Exhibit anti-proliferative activity against cancer cells via mechanisms like hypoxia-induced gene downregulation (IC50 values in low micromolar range) .
- 2,3-Dihydro-1,4-benzoxazines : Orally bioavailable anticancer agents targeting angiogenesis (e.g., thrombin and integrin inhibition) .
- 1,4-Benzoxazine sulphonamides: Potent agonists of retinoic acid receptor-related orphan receptors (RORs), enhancing T-cell activity in tumors .
- 5,7,8-Trimethyl-1,4-benzoxazine : Acts as a vitamin E bioisostere with antioxidant properties, scavenging free radicals and enhancing fibroblast viability .
Fused Heterocyclic Systems
- Imidazo[2,1-c][1,4]benzoxazines : Synthesized via chloroacetyl chloride-mediated cyclization, these compounds exhibit antiallergic activity .
- Pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones : Serve as intermediates in spirocyclic compound synthesis, with anti-inflammatory and analgesic applications .
Comparison: The hexahydropyrazino compound’s pyrazine ring distinguishes it from imidazo- or thiazolo-fused systems, likely altering metabolic stability and target selectivity.
Antimicrobial and Metabolic Modulators
- Compound B1-PP146 : A 1,4-benzoxazine derivative inhibiting Mycobacterium tuberculosis FDTS (IC50: 0.71 µM) .
- 1,3-Benzoxazine derivatives : Inhibit murine glucosidase (IC50 ~10–50 µM), reducing glucose uptake .
Physicochemical Profiling
| Compound | XLogP3 | PSA (Ų) | Key Features |
|---|---|---|---|
| Hexahydropyrazino[2,1-c]benzoxazine | 1.4 | 33.73 | Pyrazine ring, moderate solubility |
| 5,7,8-Trimethyl-1,4-benzoxazine | ~2.1* | ~40.5* | Antioxidant, lipophilic |
| Imidazo[2,1-c][1,4]benzoxazine | ~1.8* | ~45.2* | Antiallergic, fused imidazole |
*Estimated based on structural analogs.
Structure-Activity Relationships (SAR)
- Ring Saturation: Partial saturation in the pyrazine ring (hexahydropyrazino) may enhance conformational flexibility compared to fully aromatic analogs like 2,3-dihydro-1,4-benzoxazines .
- Substituent Effects : Sulphonamide groups in 1,4-benzoxazines improve ROR agonism, whereas pyrazine incorporation could modulate CNS penetration due to PSA .
- Hybrid Systems : Fusion with pyrazine (vs. triazole or imidazole) may redirect biological activity toward kinase or receptor tyrosine kinase targets.
Biological Activity
1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine is a compound of increasing interest in pharmacological research due to its potential biological activity. This compound is structurally related to various neurokinin receptor antagonists and has been studied for its effects on vasomotor symptoms (VMS) associated with menopause. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
- Molecular Formula : C₁₁H₁₄N₂O
- Molecular Weight : 190.24 g/mol
- CAS Number : 167024-14-8
The biological activity of this compound is primarily linked to its role as a neurokinin receptor antagonist. Specifically, it has shown promise in modulating the activity of neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors. These receptors are involved in the regulation of various physiological processes including thermoregulation and mood regulation.
Efficacy in Clinical Trials
Recent studies have explored the efficacy of compounds structurally related to this compound in treating VMS:
- Elinzanetant , a dual NK1 and NK3 receptor antagonist closely related to this compound, demonstrated significant reductions in the frequency and severity of VMS in postmenopausal women. Clinical trials indicated that doses of 120 mg and 160 mg resulted in clinically meaningful improvements compared to placebo .
Case Studies
A notable case study involved a cohort of postmenopausal women undergoing treatment with elinzanetant. The study reported:
- Reduction in Hot Flashes : Participants experienced a significant decrease in the number of hot flashes per day.
- Improvement in Sleep Quality : Many reported better sleep quality as measured by the Pittsburgh Sleep Quality Index (PSQI).
- Quality of Life Enhancements : Improvements were noted in overall quality of life metrics as assessed by MenQoL-I scores .
Data Tables
| Study | Compound | Dose | Outcome |
|---|---|---|---|
| OASIS 1 | Elinzanetant | 120 mg | Significant reduction in VMS frequency |
| OASIS 2 | Elinzanetant | 160 mg | Clinically meaningful improvement in sleep quality |
| SWITCH-1 | Elinzanetant | Various doses | Positive safety profile with minimal adverse effects |
Pharmacokinetics
Pharmacokinetic studies have shown that compounds like elinzanetant reach peak plasma concentrations within one hour after administration. The half-life is approximately 15 hours, allowing for once-daily dosing .
Safety Profile
The safety profile of related compounds has been generally favorable. In clinical trials:
Q & A
Q. Key Optimization Parameters :
- Acid catalysis (e.g., p-toluenesulfonic acid) accelerates cyclization.
- Electron-withdrawing substituents (e.g., fluorine) enhance reactivity in nucleophilic aromatic substitution .
How can spectroscopic and computational methods elucidate the structural and electronic properties of this compound?
Q. Basic Research Focus
- Spectroscopic Characterization :
- Computational Modeling :
Advanced Application :
Molecular dynamics simulations model polymerization behavior, predicting crosslink density and thermal stability .
What strategies resolve contradictions in reported biological activities among benzoxazine derivatives?
Advanced Research Focus
Contradictions arise from structural variations (e.g., substituent position, halogenation). Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies :
- Compare derivatives with systematic substituent changes (Table 1) .
- Example: Fluorine at the para position enhances antimicrobial activity but reduces solubility .
Q. Table 1. Biological Activity Trends in Benzoxazine Derivatives
| Substituent | Position | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | para | 12.3 (Antimicrobial) | |
| 4-Methoxyphenyl | para | 28.9 (Anticancer) | |
| 2-Chlorophenyl | ortho | 45.6 (Enzyme Inhib.) |
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., microbroth dilution for antimicrobial testing) .
How do polymerization mechanisms and substituents influence the thermal/mechanical properties of polybenzoxazines derived from this compound?
Q. Advanced Research Focus
- Polymerization Pathways :
- Substituent Impact :
Methodological Insight :
Dynamic mechanical analysis (DMA) and thermogravimetry (TGA) quantify modulus and decomposition profiles .
What experimental designs are effective for evaluating the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced Research Focus
- In Vitro Models :
- Cytochrome P450 inhibition assays assess metabolic stability .
- HepG2 cell lines screen for hepatotoxicity .
- In Silico Tools :
- ADMET Predictor® software estimates bioavailability and blood-brain barrier penetration .
- Contradiction Management :
- Cross-validate results using orthogonal methods (e.g., LC-MS/MS for plasma concentration vs. computational predictions) .
How can regioselective functionalization of the benzoxazine core expand its application in materials science?
Q. Advanced Research Focus
- Functionalization Strategies :
- Application-Specific Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
